

The Piperidine Scaffold: A Cornerstone of Modern Therapeutics

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Compound of Interest

Compound Name: *3-(Hydroxymethyl)piperidin-4-ol*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its prevalence in a vast array of clinically approved drugs and biologically active natural products underscores its significance in the design and development of novel therapeutics.^[1] This guide provides a comprehensive technical overview of the therapeutic applications of piperidine derivatives, delving into their mechanisms of action, synthetic pathways, key bioassays, and structure-activity relationships (SAR).

The Versatility of the Piperidine Ring

The utility of the piperidine scaffold in drug design can be attributed to several key features:

- Structural Mimicry: The piperidine ring can act as a bioisostere for other cyclic and acyclic structures, enabling it to interact with a wide range of biological targets.
- Modulation of Physicochemical Properties: The nitrogen atom in the piperidine ring can be readily protonated at physiological pH, influencing the molecule's solubility, lipophilicity, and ability to cross biological membranes.
- Conformational Flexibility: The chair and boat conformations of the piperidine ring allow for precise spatial orientation of substituents, facilitating optimal interactions with target proteins.

- Synthetic Tractability: The piperidine ring can be readily synthesized and functionalized through a variety of established chemical reactions.

This guide will explore the therapeutic potential of piperidine derivatives through the lens of four prominent drugs, each representing a distinct and significant therapeutic area.

Section 1: Neurodegenerative Diseases - The Case of Donepezil

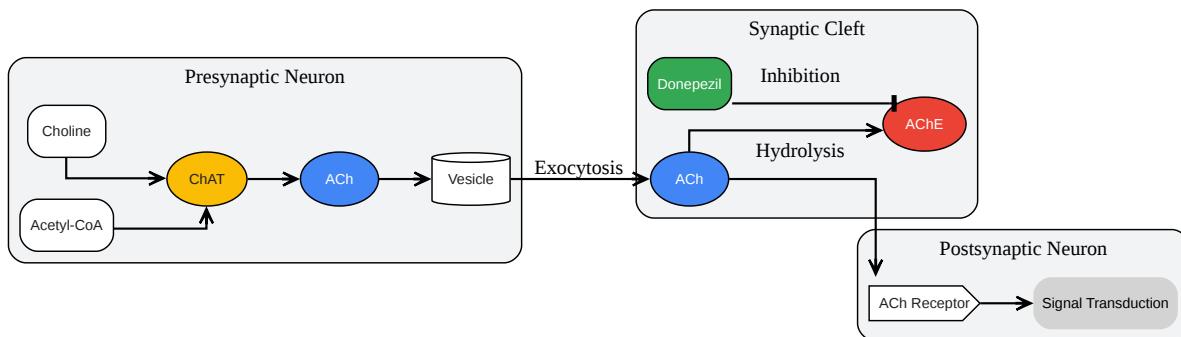
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function. A key pathological feature is the deficit of the neurotransmitter acetylcholine. [2] Piperidine derivatives have emerged as crucial therapeutic agents in this area, with Donepezil being a prime example.

Mechanism of Action: Inhibiting Acetylcholinesterase

Donepezil functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.[2] By inhibiting AChE, Donepezil increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission and improving cognitive function in Alzheimer's patients.[2][3]

The interaction of Donepezil with AChE is highly specific. The N-benzylpiperidine moiety of Donepezil binds to the peripheral anionic site (PAS) of the enzyme, while the indanone portion interacts with the catalytic active site, effectively blocking substrate access.

Signaling Pathway of Acetylcholine and Inhibition by Donepezil



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Caption: Acetylcholine (ACh) signaling at the synapse and its modulation by Donepezil.

Synthetic Protocol for Donepezil

The synthesis of Donepezil is a multi-step process that involves the preparation of two key intermediates: N-benzylpiperidine-4-carboxaldehyde and 5,6-dimethoxy-1-indanone. These are then coupled via an aldol condensation, followed by reduction of the resulting enone.

Step 1: Synthesis of N-benzylpiperidine-4-carboxaldehyde

This intermediate can be synthesized from piperidine-4-carboxaldehyde and benzyl halides through reductive alkylation or nucleophilic substitution.^[4]

- Materials: Piperidine-4-carboxaldehyde, benzyl bromide, potassium carbonate, acetonitrile.
- Procedure:
 - Dissolve piperidine-4-carboxaldehyde (1 equivalent) and potassium carbonate (2 equivalents) in acetonitrile.
 - Add benzyl bromide (1.1 equivalents) dropwise to the mixture at room temperature.

- Stir the reaction mixture at room temperature for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove potassium carbonate.
- Concentrate the filtrate under reduced pressure to obtain crude N-benzylpiperidine-4-carboxaldehyde.
- Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 5,6-dimethoxy-1-indanone

This intermediate is synthesized from 3-(3,4-dimethoxyphenyl)propanoic acid via an intramolecular Friedel-Crafts acylation.[\[5\]](#)[\[6\]](#)

- Materials: 3-(3,4-dimethoxyphenyl)propanoic acid, polyphosphoric acid (PPA).
- Procedure:
 - Heat polyphosphoric acid to 80-90 °C.
 - Slowly add 3-(3,4-dimethoxyphenyl)propanoic acid to the hot PPA with vigorous stirring.
 - Continue stirring at this temperature for 1-2 hours.
 - Pour the reaction mixture onto crushed ice with stirring.
 - The product will precipitate as a solid.
 - Filter the solid, wash with water, and dry to obtain 5,6-dimethoxy-1-indanone.

Step 3: Aldol Condensation and Reduction to Donepezil

- Materials: N-benzylpiperidine-4-carboxaldehyde, 5,6-dimethoxy-1-indanone, lithium diisopropylamide (LDA), tetrahydrofuran (THF), palladium on carbon (Pd/C), hydrogen gas.
- Procedure:

- Prepare a solution of LDA in THF at -78 °C.
- Slowly add a solution of 5,6-dimethoxy-1-indanone in THF to the LDA solution and stir for 30 minutes.
- Add a solution of N-benzylpiperidine-4-carboxaldehyde in THF to the reaction mixture and stir for 2-3 hours at -78 °C.
- Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
- Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting crude enone is dissolved in ethanol, and 10% Pd/C is added.
- The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours.
- Filter the catalyst and concentrate the filtrate to obtain crude Donepezil.
- Purify by recrystallization or column chromatography.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The inhibitory activity of Donepezil and its analogs is determined using the Ellman's method, a colorimetric assay that measures the activity of AChE.^[7]

- Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.
- Materials:
 - Acetylcholinesterase (from electric eel)
 - Acetylthiocholine iodide (ATCI)

- 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (pH 8.0)
- Donepezil (or test compound)
- 96-well microplate
- Microplate reader
- Procedure:
 - Prepare stock solutions of the enzyme, substrate (ATCl), DTNB, and the test compound in the appropriate buffer.
 - In a 96-well plate, add 25 μ L of 15 mM ATCl, 125 μ L of 3 mM DTNB, and 50 μ L of phosphate buffer.
 - Add 25 μ L of the test compound at various concentrations.
 - Initiate the reaction by adding 25 μ L of 0.22 U/mL AChE.
 - Incubate the plate at 37 °C for 15 minutes.
 - Measure the absorbance at 412 nm using a microplate reader.
 - Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) of Donepezil Analogs

- Indanone Moiety: The 5,6-dimethoxy substitution on the indanone ring is crucial for high affinity to the PAS of AChE.[8]
- Piperidine Ring: The piperidine nitrogen is essential for interacting with the catalytic active site.

- Linker: The methylene linker between the indanone and piperidine rings provides the optimal distance and flexibility for dual-site binding.
- N-Benzyl Group: The benzyl group on the piperidine nitrogen contributes to hydrophobic interactions within the active site gorge of AChE. Modifications to this group can influence potency and selectivity.[\[9\]](#)[\[10\]](#)

Compound/Series	Key Structural Features for Activity	IC ₅₀ (AChE)	Reference
Donepezil	5,6-dimethoxyindanone, N-benzylpiperidine	5.7 nM	[Sugimoto et al., 1995]
6-O-desmethyl adduct	Demethylation at the 6-position of the indanone ring	0.016 μM	[8]
Pyridonepezil	Replacement of the indanone with a pyridone moiety	9.4 nM	[9]
Quinolone-benzylpiperidine	Replacement of the indanone with a quinolone moiety	Potent and selective	[9]

Section 2: Pain Management - The Power of Fentanyl

Opioid analgesics are the cornerstone of moderate to severe pain management. Fentanyl, a synthetic piperidine derivative, is a potent μ -opioid receptor agonist, estimated to be 50 to 100 times more potent than morphine.[\[11\]](#)

Mechanism of Action: μ -Opioid Receptor Agonism

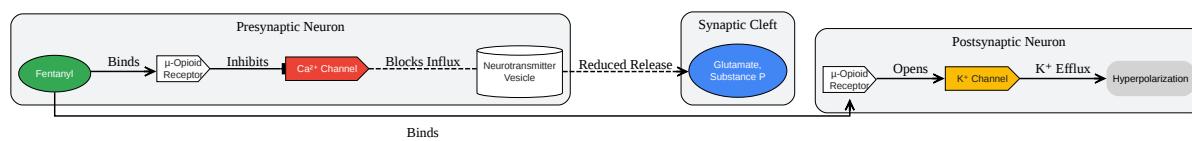
Fentanyl exerts its analgesic effects by binding to and activating μ -opioid receptors, which are G-protein coupled receptors located in the brain, spinal cord, and peripheral tissues.[\[11\]](#)

Activation of these receptors leads to a cascade of intracellular events, including:

- Inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels.
- Closing of voltage-gated calcium channels on presynaptic nerve terminals, which reduces neurotransmitter release (e.g., substance P, glutamate).
- Opening of potassium channels on postsynaptic neurons, leading to hyperpolarization and reduced neuronal excitability.

The net effect of these actions is a reduction in the transmission of pain signals and an altered perception of pain.

Fentanyl's Action on the μ -Opioid Receptor



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Caption: Fentanyl's mechanism of action at the presynaptic and postsynaptic neurons.

Synthetic Protocol for Fentanyl

A common synthetic route to Fentanyl involves the preparation of N-phenethyl-4-anilinopiperidine (4-ANPP), followed by acylation.

Step 1: Synthesis of N-phenethyl-4-anilinopiperidine (4-ANPP)

This intermediate is synthesized from N-phenethyl-4-piperidone (NPP) and aniline via reductive amination.[12][13]

- Materials: N-phenethyl-4-piperidone (NPP), aniline, sodium triacetoxyborohydride, dichloromethane (DCM).
- Procedure:
 - Dissolve NPP (1 equivalent) and aniline (1.2 equivalents) in DCM.
 - Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the solution at room temperature.
 - Stir the reaction mixture for 24 hours.
 - Quench the reaction with saturated aqueous sodium bicarbonate solution.
 - Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude 4-ANPP by column chromatography or recrystallization.

Step 2: Acylation of 4-ANPP to Fentanyl

- Materials: 4-ANPP, propionyl chloride, triethylamine, dichloromethane (DCM).
- Procedure:
 - Dissolve 4-ANPP (1 equivalent) and triethylamine (1.5 equivalents) in DCM.
 - Cool the solution to 0 °C in an ice bath.
 - Add propionyl chloride (1.2 equivalents) dropwise to the cooled solution.
 - Allow the reaction to warm to room temperature and stir for 2-4 hours.
 - Wash the reaction mixture with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Fentanyl.
 - The product can be further purified by conversion to its citrate salt and recrystallization.

Experimental Protocol: μ -Opioid Receptor Binding Assay

This assay determines the affinity of a compound for the μ -opioid receptor using a radioligand competition assay.

- Principle: The ability of a test compound to displace a radiolabeled ligand (e.g., [3 H]DAMGO) from the μ -opioid receptor is measured.
- Materials:
 - Membrane preparations from cells expressing the human μ -opioid receptor.
 - [3 H]DAMGO (a selective μ -opioid agonist radioligand).
 - Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
 - Test compound (Fentanyl or analog).
 - Glass fiber filters.
 - Scintillation counter.
- Procedure:
 - Incubate the cell membrane preparation with various concentrations of the test compound and a fixed concentration of [3 H]DAMGO in the binding buffer.
 - Allow the binding to reach equilibrium (e.g., 60 minutes at 25 °C).
 - Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
 - Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.

- Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}).
- Calculate the equilibrium dissociation constant (K_i) using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) of Fentanyl Analogs

- Piperidine Ring: The 4-anilido substitution is critical for activity. Modifications at the 3-position of the piperidine ring can significantly impact potency, with a cis-3-methyl group dramatically enhancing activity.[14]
- N-Phenethyl Group: The phenethyl group is important for hydrophobic interactions with the receptor.
- Propionamide Group: The N-acyl group is essential for activity. The length and nature of this group influence potency and duration of action.[2]
- Anilino Ring: Substitution on the aniline ring can modulate activity.

Compound/Series	Key Structural Features for Activity	Analgesic Potency (relative to Morphine)	Reference
Fentanyl	N-propionyl-N-phenyl-4-aminopiperidine with N-phenethyl	50-100	[11]
Alfentanil	N-[1-[2-(4-ethyl-5-oxo-2-tetrazolin-1-yl)ethyl]-4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide	10-20	[Various sources]
Sufentanil	N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide	500-1000	[Various sources]
Remifentanil	Methyl 1-(3-methoxy-3-oxopropyl)-4-(N-phenylpropanamido)peridine-4-carboxylate	100-200	[Various sources]

Section 3: Antipsychotics - The Role of Haloperidol

Haloperidol is a typical antipsychotic of the butyrophenone class that has been widely used for the treatment of schizophrenia and other psychotic disorders.

Mechanism of Action: Dopamine D2 Receptor Antagonism

The primary mechanism of action of Haloperidol is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[\[9\]](#)[\[15\]](#) Overactivity in this pathway is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By antagonizing D2 receptors, Haloperidol reduces dopaminergic neurotransmission, leading to an alleviation of

these symptoms.[15] Haloperidol also has some affinity for other receptors, including serotonin 5-HT2 and alpha-1 adrenergic receptors, which may contribute to its overall therapeutic effect and side-effect profile.[13]

Synthetic Protocol for Haloperidol

The synthesis of Haloperidol involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)-1-butanone.

Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

This intermediate is prepared via a Grignard reaction between 4-chlorobromobenzene and piperidin-4-one.

- Materials: 4-chlorobromobenzene, magnesium turnings, piperidin-4-one, diethyl ether.
- Procedure:
 - Prepare the Grignard reagent by reacting 4-chlorobromobenzene with magnesium turnings in anhydrous diethyl ether.
 - Add a solution of piperidin-4-one in diethyl ether dropwise to the Grignard reagent at 0 °C.
 - Stir the reaction mixture at room temperature for several hours.
 - Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
 - Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
 - Purify the product by recrystallization.

Step 2: Alkylation to Haloperidol

- Materials: 4-(4-chlorophenyl)-4-hydroxypiperidine, 4-chloro-1-(4-fluorophenyl)-1-butanone, potassium carbonate, potassium iodide, toluene.

- Procedure:
 - Combine 4-(4-chlorophenyl)-4-hydroxypiperidine, 4-chloro-1-(4-fluorophenyl)-1-butanone, potassium carbonate, and a catalytic amount of potassium iodide in toluene.
 - Reflux the mixture for 24-48 hours.
 - Cool the reaction mixture and filter to remove inorganic salts.
 - Wash the filtrate with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude Haloperidol.
 - Purify by recrystallization from a suitable solvent system (e.g., acetone/water).

Experimental Protocol: Dopamine D2 Receptor Binding Assay

This assay measures the affinity of a compound for the dopamine D2 receptor.

- Principle: A radioligand competition assay is used to determine the ability of a test compound to displace a selective D2 receptor radioligand (e.g., [³H]spiperone).
- Materials:
 - Membrane preparations from cells expressing the human dopamine D2 receptor.
 - [³H]spiperone.
 - Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
 - Test compound (Haloperidol or analog).
 - Glass fiber filters.
 - Scintillation counter.

- Procedure:
 - Incubate the cell membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]spiperone.
 - Allow the binding to reach equilibrium.
 - Terminate the reaction by rapid filtration through glass fiber filters.
 - Wash the filters with ice-cold buffer.
 - Measure the radioactivity on the filters using a scintillation counter.
 - Determine the IC₅₀ value and calculate the Ki value.

Structure-Activity Relationship (SAR) of Haloperidol Derivatives

- Butyrophenone Chain: The three-carbon propyl chain between the keto group and the piperidine nitrogen is optimal for activity.[16]
- Piperidine Ring: The 4-hydroxy-4-aryl substitution is critical. The nature of the aryl group influences potency.
- Fluorophenyl Group: The p-fluorophenyl group is important for potent D2 receptor antagonism.
- Nitrogen Atom: The basicity of the piperidine nitrogen is crucial for receptor interaction.

Compound/Series	Key Structural Features for Activity	D2 Receptor Affinity (Ki, nM)	Reference
Haloperidol	4-(4-chlorophenyl)-4-hydroxypiperidine linked to a γ -fluorobutyrophenone	1.5	[Various sources]
Reduced Haloperidol	Reduction of the ketone to a hydroxyl group	Lower D2 affinity, higher sigma-1 affinity	[17]
N-substituted derivatives	Alkylation or benzylolation at the piperidine nitrogen	Varied, can lead to potent calcium channel blockers	[18][19]

Section 4: CNS Stimulants - The Case of Methylphenidate

Methylphenidate is a central nervous system (CNS) stimulant of the phenethylamine and piperidine classes, primarily used in the treatment of attention-deficit/hyperactivity disorder (ADHD).

Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition

Methylphenidate is believed to exert its therapeutic effects by acting as a dopamine and norepinephrine reuptake inhibitor.[\[20\]](#) It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, particularly in the prefrontal cortex.[\[12\]\[20\]](#) This enhancement of dopaminergic and noradrenergic signaling is thought to improve attention, focus, and impulse control in individuals with ADHD.[\[8\]](#)

Synthetic Protocol for Methylphenidate

The synthesis of Methylphenidate involves the preparation of ritalinic acid, followed by esterification.

Step 1: Synthesis of Ritalinic Acid

- Materials: 2-chloropyridine, phenylacetonitrile, sodium amide, sulfuric acid.
- Procedure:
 - React 2-chloropyridine with the sodium salt of phenylacetonitrile (formed by reacting phenylacetonitrile with sodium amide) to yield α -phenyl-2-pyridineacetonitrile.
 - Hydrolyze the nitrile group with sulfuric acid to form the corresponding amide.
 - Catalytically hydrogenate the pyridine ring to a piperidine ring.
 - Hydrolyze the amide to the carboxylic acid (ritalinic acid).

Step 2: Esterification to Methylphenidate

- Materials: Ritalinic acid, methanol, thionyl chloride or hydrogen chloride gas.
- Procedure:
 - Suspend ritalinic acid in methanol.
 - Cool the mixture to 0 °C.
 - Slowly add thionyl chloride or bubble hydrogen chloride gas through the solution.
 - Reflux the reaction mixture for several hours.
 - Cool the reaction and remove the solvent under reduced pressure.
 - The resulting methylphenidate hydrochloride can be purified by recrystallization.[\[1\]](#)[\[21\]](#)[\[22\]](#)

Experimental Protocol: Dopamine Transporter (DAT) Binding Assay

This assay determines the affinity of a compound for the dopamine transporter.

- Principle: A radioligand competition assay is used to measure the ability of a test compound to displace a selective DAT radioligand (e.g., [³H]WIN 35,428).
- Materials:
 - Membrane preparations from cells expressing the human dopamine transporter.
 - [³H]WIN 35,428.
 - Binding buffer.
 - Test compound (Methylphenidate or analog).
 - Glass fiber filters.
 - Scintillation counter.
- Procedure:
 - Incubate the cell membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]WIN 35,428.
 - Allow the binding to reach equilibrium.
 - Terminate the reaction by rapid filtration.
 - Wash the filters with ice-cold buffer.
 - Measure the radioactivity on the filters.
 - Determine the IC₅₀ value and calculate the Ki value.

Structure-Activity Relationship (SAR) of Methylphenidate Isomers

- Stereochemistry: Methylphenidate has two chiral centers, resulting in four stereoisomers. The therapeutic activity resides primarily in the (2R,2'R)-threo isomer (d-threo-methylphenidate).
- Piperidine Ring: The piperidine ring is essential for activity.
- Phenyl Group: Substitution on the phenyl ring can affect potency and selectivity for DAT versus the serotonin transporter (SERT).
- Ester Group: The methyl ester is important for activity.

Isomer	DAT Affinity (Ki, nM)	NET Affinity (Ki, nM)	Therapeutic Activity
(2R,2'R)-threo	~14	~400	High
(2S,2'S)-threo	~2000	~5000	Low
(2R,2'S)-erythro	~300	~3000	Low
(2S,2'R)-erythro	>10000	>10000	Inactive

Conclusion and Future Directions

The piperidine scaffold continues to be a remarkably fruitful starting point for the design of new therapeutic agents. Its structural and chemical versatility allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on:

- Novel Scaffolds: The development of novel piperidine-based scaffolds with improved properties.
- Multi-target Ligands: The design of single molecules that can modulate multiple targets, which may be beneficial for complex diseases like neurodegenerative disorders and cancer.
- Targeted Delivery: The use of piperidine derivatives in targeted drug delivery systems to enhance efficacy and reduce side effects.

- Green Synthesis: The development of more environmentally friendly and efficient synthetic methods for the production of piperidine-containing drugs.

The continued exploration of the chemical space around the piperidine nucleus holds immense promise for the discovery of the next generation of innovative medicines.

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